molecular formula C24H43N8O14PS2 B588001 Diglutathionyl Mustard Phosphoramide CAS No. 145784-68-5

Diglutathionyl Mustard Phosphoramide

Cat. No. B588001
CAS RN: 145784-68-5
M. Wt: 762.744
InChI Key: UVGSFFNNXIWBSA-VGWMRTNUSA-N
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Description

Diglutathionyl Mustard Phosphoramide is a complex molecule that contains a total of 91 bonds. There are 48 non-H bonds, 9 multiple bonds, 27 rotatable bonds, 9 double bonds, 4 carboxylic acids (aliphatic), 4 secondary amides (aliphatic), 2 primary amines (aliphatic), 5 hydroxyl groups, and 2 sulfides .


Synthesis Analysis

Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades. It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors . The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods .


Molecular Structure Analysis

The molecular formula of Diglutathionyl Mustard Phosphoramide is C24H43N8O14PS2 . The molecule contains a total of 91 bond(s). There are 48 non-H bond(s), 9 multiple bond(s), 27 rotatable bond(s), 9 double bond(s), 4 carboxylic acid(s) (aliphatic), 4 secondary amide(s) (aliphatic), 2 primary amine(s) (aliphatic), 5 hydroxyl group(s), and 2 sulfide(s) .


Chemical Reactions Analysis

The effectiveness of many anticancer drugs depends on the creation of specific metabolites that may alter their therapeutic or toxic properties. One significant route of biotransformation is a conjugation of electrophilic compounds with reduced glutathione, which can be non-enzymatic and/or catalyzed by glutathione-dependent enzymes . Glutathione usually combines with anticancer drugs and/or their metabolites to form more polar and water-soluble glutathione S-conjugates, readily excreted outside the body .

Scientific Research Applications

Pharmacogenetic Variation Influence on Cyclophosphamide Bioactivation and Clinical Outcomes

Cyclophosphamide, related to the compound of interest, depends on bioactivation to its active phosphoramide mustard metabolite for therapeutic effects. The importance of genetic variations in CYP2C19 and CYP2B6 on cyclophosphamide's pharmacokinetics and clinical outcomes across various conditions such as haematological malignancy, breast cancer, and autoimmune diseases has been highlighted. Future studies should aim at personalized treatment regimens based on comprehensive assessments of pharmacogenetic variations (Helsby et al., 2019).

Reproducibility Challenges in Cyclophosphamide Metabolic Studies

Research on cyclophosphamide's metabolism underscores the complexity of reproducing methods for investigating this therapeutic agent. The difficulties in measuring its metabolites, including phosphoramide mustard, reveal the intricate nature of its bioactivation process and the challenges in ensuring methodological reliability for accurate quantification and understanding of its metabolic pathways (Phillipou et al., 1993).

Cyclophosphamide-Induced Cardiotoxicity and Molecular Mechanisms

The cardiotoxic effects of cyclophosphamide, including its metabolism to phosphoramide mustard, highlight the compound's impact on heart health. Understanding the molecular mechanisms, such as alterations in cardiomyocytes energy pools and pathways leading to apoptosis and inflammation, provides insights into the cardiotoxic risks associated with cyclophosphamide and potentially related compounds (Iqubal et al., 2019).

Therapeutic Potential of N-Acetylcysteine Against Mustard Agent Toxicity

N-Acetylcysteine has shown promise as a treatment for the toxicity of mustard agents, including sulphur mustard, by mitigating lung damage through glutathione repletion. This suggests potential therapeutic pathways for addressing the adverse effects of mustard agents on human health, including those related to diglutathionyl mustard phosphoramide (Sawyer, 2020).

Future Directions

Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades. It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors . Thus, it is of great significance to develop effective and convenient methods for the synthesis of phosphoramides .

Mechanism of Action

Target of Action

Diglutathionyl Mustard Phosphoramide primarily targets DNA, specifically the N7 atom of guanines . This interaction is crucial for the compound’s cytotoxic effects, which are used in its role as an anticancer agent .

Mode of Action

Diglutathionyl Mustard Phosphoramide interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target, which in this case is DNA . The compound undergoes non-enzymatic degradation to produce two toxic species—phosphoramide mustard and acrolein . Phosphoramide mustard is believed to cause cell toxicity by alkylating DNA, thereby preventing DNA replication and ultimately leading to cellular death .

Biochemical Pathways

The compound affects several biochemical pathways. One significant route of biotransformation is the conjugation of electrophilic compounds with reduced glutathione . This can be non-enzymatic and/or catalyzed by glutathione-dependent enzymes . Glutathione usually combines with anticancer drugs and/or their metabolites to form more polar and water-soluble glutathione S-conjugates, which are readily excreted outside the body .

Pharmacokinetics

It is known that the compound is an alkylating agent and its effectiveness depends on the creation of specific metabolites that may alter their therapeutic or toxic properties .

Result of Action

The molecular and cellular effects of Diglutathionyl Mustard Phosphoramide’s action primarily involve the induction of cell toxicity. This is achieved through the alkylation of DNA, which prevents DNA replication and ultimately leads to cellular death . This cytotoxic effect is crucial for the compound’s use as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diglutathionyl Mustard Phosphoramide. For instance, the presence of alkalies in biological environments, atmospheric conditions, temperature, and wind can determine the level of exposure and therefore the level of toxicity . Additionally, the metabolic capacity of the patient can also influence the effectiveness of the compound .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGSFFNNXIWBSA-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N8O14PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747629
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145784-68-5
Record name (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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